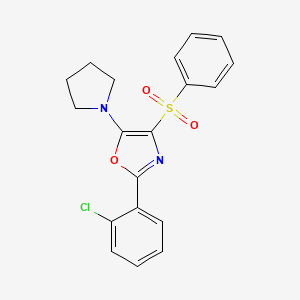
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. This compound was first synthesized by Pfizer Inc, and it has been shown to have potent immunosuppressive properties.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole and its derivatives have been investigated for their potential antimicrobial and antifungal activities. Studies have shown that certain compounds within this class exhibit considerable activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Specifically, chloro-substituted compounds have shown comparable antibacterial activity to established drugs like chloramphenicol against strains such as Pseudomonas aeruginosa. Additionally, some derivatives have demonstrated comparable antifungal activity to ketoconazole, indicating their potential in treating fungal infections (A. Muralikrishna et al., 2012).
Anticancer Evaluation
The exploration of this compound derivatives for anticancer properties has yielded promising results. A series of these compounds have been synthesized and evaluated in vitro against various cancer cell lines. Some compounds have shown significant activity against specific cancer types, such as glioblastoma and lung carcinoma, highlighting their potential as lead compounds for developing new anticancer therapies (Volodymyr Zyabrev et al., 2022).
Synthesis and Molecular Docking Studies
The synthesis of novel this compound derivatives and their subsequent analysis through molecular docking studies have provided insights into their potential pharmacological activities. These studies help in understanding the interaction between these compounds and biological targets, aiding in the design of more effective drugs with specific biological activities (Kanubhai D. Katariya et al., 2021).
Antioxidant Properties
Research into the antioxidant properties of this compound derivatives has revealed their potential as antioxidant agents. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in various chronic diseases and aging (Bhanu Prakash Talapuru et al., 2014).
Electrocatalytic and Photophysical Applications
The structural and functional diversity of this compound compounds lends them to applications beyond biomedical research, including electrocatalysis for CO2 reduction and in optoelectronic devices as fluorescent OLEDs. Their unique properties facilitate the development of efficient and selective catalysts for environmental applications and materials with desirable photophysical characteristics for use in electronic devices (J. Nganga et al., 2017; Zhen-Hua Xing et al., 2017).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNNTWMAXTDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

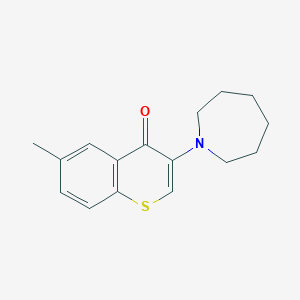
![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)
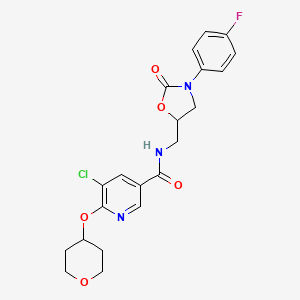
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2730013.png)
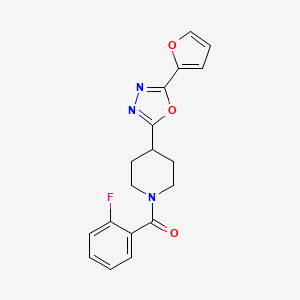
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
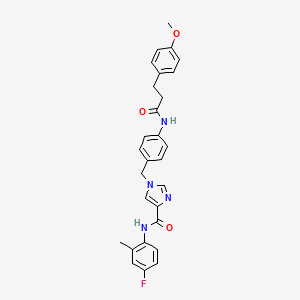
![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)

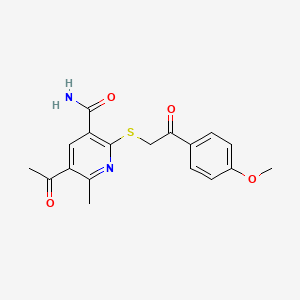
![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)

